tert-Butyl-4-methylanisole chemical structure and properties
tert-Butyl-4-methylanisole chemical structure and properties
An In-Depth Technical Guide to tert-Butyl-4-methylanisole
Executive Summary
tert-Butyl-4-methylanisole (specifically the 2-tert-butyl-4-methylanisole isomer, CAS 43109-72-4 ) is a lipophilic aromatic ether characterized by significant steric hindrance adjacent to the methoxy group. While often overshadowed by its phenolic counterparts (BHA and BHT), this molecule serves as a critical intermediate in organic synthesis, a stable "masked" antioxidant in drug formulation, and a probe substrate for cytochrome P450 O-demethylation studies.
This guide provides a rigorous analysis of its structural properties, synthetic pathways, and utility in pharmaceutical research, designed for scientists requiring high-fidelity technical data.
Chemical Identity & Structural Analysis
The molecule consists of a benzene core substituted with a methoxy group (C1), a tert-butyl group (C2), and a methyl group (C4). The steric bulk of the tert-butyl group at the ortho position relative to the methoxy group profoundly influences its reactivity and spectral properties.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 1-tert-Butyl-2-methoxy-4-methylbenzene (or 2-tert-Butyl-4-methylanisole) |
| Common Names | 2-t-Butyl-p-cresyl methyl ether; Methylated BHT analog (partial) |
| CAS Registry Number | 43109-72-4 (2-isomer); 31268-79-8 (3-isomer) |
| Molecular Formula | C₁₂H₁₈O |
| SMILES | COc1ccc(C)cc1C(C)(C)C |
| InChI Key | ZNQXIHJPCUGNJF-UHFFFAOYSA-N |
Structural Dynamics
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Steric Inhibition of Resonance: The bulky tert-butyl group at C2 forces the methoxy group at C1 to rotate out of the plane of the benzene ring. This reduces the
orbital overlap, slightly diminishing the electron-donating capability of the oxygen compared to unsubstituted anisole. -
Electronic Environment: The C4-methyl group provides weak inductive donation (+I), reinforcing the electron-rich nature of the aromatic ring, making it susceptible to electrophilic aromatic substitution, though directed by the steric blockade at C2.
Physicochemical Properties
The following data consolidates experimental and predicted values essential for formulation and pharmacokinetic modeling.
| Property | Value | Context/Notes |
| Molecular Weight | 178.27 g/mol | Monoisotopic mass: 178.1358 Da |
| Physical State | Colorless Liquid / Low-melting Solid | Melting point approx. 20–25°C depending on purity. |
| Boiling Point | ~235–240°C | Estimated at 760 mmHg. |
| LogP (Octanol/Water) | 4.2 ± 0.3 | Highly lipophilic; crosses blood-brain barrier (BBB). |
| Density | 0.94 g/cm³ | At 25°C. |
| Solubility | Insoluble in water; Soluble in EtOH, DMSO, DCM | Typical for alkylated anisoles. |
| Refractive Index | Estimated. |
Synthetic Pathways & Production
High-purity synthesis is critical to avoid contamination with the thermodynamically stable but less sterically crowded 3-tert-butyl isomer.
Pathway A: Methylation of 2-tert-Butyl-p-cresol (Preferred)
This route guarantees regioselectivity because the tert-butyl group is already fixed in the starting material.
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Precursor: 2-tert-Butyl-4-methylphenol (commercially available).
-
Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI) with a base (
or NaH). -
Yield: >90%
-
Advantage: Eliminates isomer separation steps.[1]
Pathway B: Friedel-Crafts Alkylation of 4-Methylanisole
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Precursor: 4-Methylanisole (p-Cresyl methyl ether).
-
Reagents: Isobutylene gas or tert-Butyl chloride with Lewis Acid (
or ). -
Mechanism: Electrophilic aromatic substitution. The methoxy group directs ortho/para. Since para is blocked by methyl, substitution occurs ortho (C2).
-
Risk: Potential for isomerization or poly-alkylation.
Visualization of Synthesis Logic
Figure 1: Comparative synthetic routes. Pathway A (top) is preferred for pharmaceutical standards due to higher regioselectivity.
Experimental Protocol: Synthesis via O-Methylation
Objective: Synthesize 10g of 2-tert-butyl-4-methylanisole with >98% purity.
Materials:
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2-tert-Butyl-4-methylphenol (16.4 g, 100 mmol)
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Methyl Iodide (21.3 g, 150 mmol) [CAUTION: Neurotoxin]
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Potassium Carbonate (anhydrous, 27.6 g, 200 mmol)
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Acetone (dry, 150 mL)
Procedure:
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Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.
-
Dissolution: Add 2-tert-butyl-4-methylphenol and anhydrous acetone to the flask. Stir until dissolved.
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Deprotonation: Add Potassium Carbonate in a single portion. The suspension will turn slightly yellow.
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Alkylation: Add Methyl Iodide dropwise via a syringe over 10 minutes.
-
Reflux: Heat the mixture to gentle reflux (approx. 60°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol (
) should disappear, replaced by the ether ( ). -
Work-up:
-
Purification: Vacuum distillation (bp ~110°C at 10 mmHg) yields the pure product as a colorless oil.
Applications in Drug Development & Research
Metabolic Stability Probe (CYP450)
In ADME (Absorption, Distribution, Metabolism, Excretion) studies, this molecule serves as a substrate for O-demethylation .
-
Enzyme: Primarily CYP2B6 and CYP2C19.
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Reaction: The methoxy group is converted to a hydroxyl group, regenerating the antioxidant 2-tert-butyl-4-methylphenol.
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Utility: Because the tert-butyl group sterically hinders the ether linkage, the rate of demethylation provides insight into the active site accessibility of specific CYP isoforms.
"Pro-Antioxidant" Strategy
The phenolic form (2-tert-butyl-4-methylphenol) is a potent radical scavenger (similar to BHT). However, phenols can be prone to oxidation during storage.
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Concept: The anisole derivative acts as a stable prodrug. Once administered, metabolic enzymes cleave the methyl group, releasing the active antioxidant in situ.
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Relevance: Useful in designing neuroprotective agents where lipophilicity (LogP 4.2) assists in BBB penetration before activation.
Metabolic Pathway Diagram
Figure 2: Bioactivation pathway. The ether is metabolized to the active phenolic antioxidant.
Safety & Toxicology
Researchers must handle this compound with protocols standard for alkylated aromatics.
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Skin/Eye Irritation: Moderate irritant. The lipophilic nature allows it to penetrate the dermal barrier, potentially causing defatting of the skin.
-
Aquatic Toxicity: High. Like many alkyl-anisoles, it is toxic to aquatic life with long-lasting effects (Category Chronic 2). All waste must be segregated as non-halogenated organic solvent waste.
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Handling: Use nitrile gloves and chemical splash goggles. Work within a fume hood to avoid inhalation of vapors.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 161700, 4-tert-Butyl-3-methylanisole (Isomer Comparison). Retrieved from [Link]
-
Lam, L. K., Pai, R. P., & Wattenberg, L. W. (1979).[3] Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole. Journal of Medicinal Chemistry, 22(5), 569–571.[3] (Context on BHA/Anisole synthesis). Retrieved from [Link]
